molecular formula C10H9Br2N B1447156 5-(Bromomethyl)quinoline hydrobromide CAS No. 1562194-63-1

5-(Bromomethyl)quinoline hydrobromide

Cat. No. B1447156
CAS RN: 1562194-63-1
M. Wt: 302.99 g/mol
InChI Key: QBYYUPXBEUSTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)quinoline hydrobromide is an organic compound used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H9Br2N .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Alkylation of azacrowns with benzylic halides can attach fluorionophoric substituents onto the ring .


Molecular Structure Analysis

The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .


Chemical Reactions Analysis

The chemical reactions involving quinolines often employ α,β-unsaturated aldehydes . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Physical And Chemical Properties Analysis

The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N, and it has an average mass of 302.993 Da .

Scientific Research Applications

Antimicrobial Agents

5-(Bromomethyl)quinoline hydrobromide: is utilized in synthesizing compounds with significant antimicrobial activity . These derivatives are particularly effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives, including those synthesized from 5-(Bromomethyl)quinoline hydrobromide , have shown potent anticancer properties . They are compared with established drugs like 5-fluorouracil and are found to have fluoro and chloro substitutions that contribute to their efficacy .

Antimalarial Drugs

The compound serves as a precursor in the synthesis of antimalarial drugs . Quinoline-based drugs have been a mainstay in antimalarial treatment, and derivatives of 5-(Bromomethyl)quinoline hydrobromide continue to be explored for new and more effective treatments .

Antidepressant and Anticonvulsant

In the field of neuroscience, derivatives of 5-(Bromomethyl)quinoline hydrobromide are being researched for their potential use as antidepressants and anticonvulsants . These applications are based on the compound’s ability to interact with various neurotransmitter systems .

Anti-HIV Agents

Research has indicated that quinoline derivatives can act as anti-HIV agents . The structural modification of 5-(Bromomethyl)quinoline hydrobromide can lead to the development of new molecules that inhibit the replication of the HIV virus .

Industrial Catalysts

Beyond pharmaceutical applications, 5-(Bromomethyl)quinoline hydrobromide is also used in the synthesis of catalysts for industrial processes. These catalysts are essential in various chemical reactions, including those used in refineries and material production .

Mechanism of Action

properties

IUPAC Name

5-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYUPXBEUSTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)quinoline hydrobromide
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)quinoline hydrobromide
Reactant of Route 3
5-(Bromomethyl)quinoline hydrobromide
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)quinoline hydrobromide
Reactant of Route 5
5-(Bromomethyl)quinoline hydrobromide
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)quinoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.